molecular formula C11H13NO3 B8375994 3-(4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)propionic acid

3-(4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)propionic acid

Cat. No. B8375994
M. Wt: 207.23 g/mol
InChI Key: DLNQZPJCLLSKPP-UHFFFAOYSA-N
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Patent
US06777417B2

Procedure details

5-Aminolevulinic acid hydrochloride salt (13.7 g, 0.1 mol), sodium acetate (41 g, 0.2 mol), and 1,2-cyclohexanedione (11.2 g, 0.1 mol) were stirred for 20 hours in 200 ml of water at 50° C. The mixture was cooled and the solid product collected by vacuum filtration and washed with 50% ethanol in water. The product was slurry-washed in 100 ml of 50% ethanol in water, collected and dried under vacuum to give 3-(4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)propionic acid (12 g, 67% yield).
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][C:4](=O)[CH2:5][CH2:6][C:7]([OH:9])=[O:8].C([O-])(=O)C.[Na+].[C:16]1(=O)[CH2:21][CH2:20][CH2:19][CH2:18][C:17]1=[O:22]>O>[O:22]=[C:17]1[CH2:18][CH2:19][CH2:20][C:21]2[NH:2][CH:3]=[C:4]([CH2:5][CH2:6][C:7]([OH:9])=[O:8])[C:16]1=2 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
13.7 g
Type
reactant
Smiles
Cl.NCC(CCC(=O)O)=O
Name
Quantity
41 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
11.2 g
Type
reactant
Smiles
C1(C(CCCC1)=O)=O
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
the solid product collected by vacuum filtration
WASH
Type
WASH
Details
washed with 50% ethanol in water
WASH
Type
WASH
Details
The product was slurry-washed in 100 ml of 50% ethanol in water
CUSTOM
Type
CUSTOM
Details
collected
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
O=C1C=2C(=CNC2CCC1)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 57.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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